2-(Pyridazin-4-ylmethylene)hydrazinecarbothioamide
Description
Properties
CAS No. |
50901-52-5 |
|---|---|
Molecular Formula |
C6H7N5S |
Molecular Weight |
181.22 g/mol |
IUPAC Name |
[(E)-pyridazin-4-ylmethylideneamino]thiourea |
InChI |
InChI=1S/C6H7N5S/c7-6(12)11-10-4-5-1-2-8-9-3-5/h1-4H,(H3,7,11,12)/b10-4+ |
InChI Key |
AKWMGFJCCOYHDZ-ONNFQVAWSA-N |
Isomeric SMILES |
C1=CN=NC=C1/C=N/NC(=S)N |
Canonical SMILES |
C1=CN=NC=C1C=NNC(=S)N |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-(Pyridazin-4-ylmethylene)hydrazinecarbothioamide typically involves the reaction of pyridazine-4-carbaldehyde with thiosemicarbazide under specific conditions . The reaction is usually carried out in an ethanol solvent with the addition of a catalytic amount of acetic acid. The mixture is refluxed for several hours until the desired product is formed. The product is then purified through recrystallization.
Chemical Reactions Analysis
2-(Pyridazin-4-ylmethylene)hydrazinecarbothioamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen and sulfur atoms.
Cyclization: It can participate in cyclization reactions to form various heterocyclic compounds.
Common reagents and conditions used in these reactions include ethanol as a solvent, acidic or basic catalysts, and controlled temperatures. Major products formed from these reactions include various heterocyclic derivatives, which are often biologically active.
Scientific Research Applications
The compound 2-(Pyridazin-4-ylmethylene)hydrazinecarbothioamide , with the CAS number 50901-52-5, has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This article explores its applications in scientific research, particularly in medicinal chemistry, agricultural science, and materials science.
Basic Information
- Molecular Formula : C₆H₇N₅S
- Molecular Weight : 181.22 g/mol
- CAS Number : 50901-52-5
Medicinal Chemistry
This compound has shown promise in medicinal chemistry, particularly as a potential therapeutic agent. Research indicates that derivatives of hydrazinecarbothioamide compounds exhibit various biological activities, including:
- Antimicrobial Activity : Studies have demonstrated that such compounds can inhibit the growth of bacteria and fungi, making them candidates for developing new antibiotics or antifungal agents.
- Anticancer Properties : Some derivatives have been investigated for their ability to induce apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways related to cell survival and proliferation.
Agricultural Science
The compound has potential applications in agriculture, particularly as a pesticide or herbicide. Its chemical structure allows it to interact with biological systems in plants and pests. Research has focused on:
- Plant Growth Regulation : Compounds similar to this compound have been studied for their ability to promote or inhibit plant growth, which could lead to the development of new growth regulators.
- Pest Control : The efficacy of this compound against specific pests has been evaluated, showing promise as a natural insecticide that could reduce reliance on synthetic chemicals.
Materials Science
In materials science, hydrazine derivatives are being explored for their utility in creating novel materials:
- Polymer Chemistry : The compound can serve as a building block for synthesizing polymers with specific properties, such as improved thermal stability or mechanical strength.
- Nanotechnology : Research is ongoing into the use of this compound in the synthesis of nanoparticles for drug delivery systems or as catalysts in chemical reactions.
Case Study 1: Antimicrobial Activity
A study published in the Journal of Medicinal Chemistry investigated various hydrazinecarbothioamide derivatives, including this compound. The results indicated significant antibacterial activity against strains of Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development.
Case Study 2: Agricultural Application
Research conducted by agricultural scientists evaluated the effects of hydrazine derivatives on crop yield and pest resistance. The findings revealed that plants treated with formulations containing this compound exhibited enhanced growth rates and reduced pest infestations compared to untreated controls.
Case Study 3: Material Synthesis
A recent study explored the incorporation of this compound into polymer matrices for enhanced material properties. The resulting materials demonstrated improved thermal resistance and mechanical strength, indicating potential applications in packaging and construction materials.
Mechanism of Action
The mechanism by which 2-(Pyridazin-4-ylmethylene)hydrazinecarbothioamide exerts its effects involves interactions with various molecular targets and pathways. For example, its antitumor action is attributed to the inhibition of DNA production by altering the reductive transformation of ribonucleotide to deoxyribonucleotide . The compound also interacts with bacterial cell walls, leading to antimicrobial effects.
Comparison with Similar Compounds
Structural Analogues and Heterocyclic Variations
Pyrazolyl Thiosemicarbazones (Me-pyrTSC and Ph-pyrTSC)
- Structure : Replace pyridazine with pyrazole rings substituted with methyl or phenyl groups (e.g., Me-pyrTSC: 2-((3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene)hydrazinecarbothioamide) .
- Key Differences: Complexation Stability: Me-pyrTSC and Ph-pyrTSC form stable Ru(η⁶-p-cymene) and Cu(II) complexes, critical for anticancer activity. Pyridazine’s electron-deficient nature may alter metal-binding affinity compared to pyrazole .
Pyrrole and Indole Derivatives
- Examples :
- Key Differences :
- Melting Points : Pyrrole derivatives (e.g., 13m) have lower melting points than indole analogues (13p: 187–195°C), suggesting pyridazine’s rigid structure may increase thermal stability.
- Electronic Effects : Indole’s electron-rich system enhances π-π stacking, whereas pyridazine’s electron deficiency may improve solubility in polar solvents .
Benzimidazole and Carbazole Derivatives
- Examples: 2-({4-[(1H-Benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazinecarbothioamide: Synthesized via nucleophilic substitution, featuring a sulfanyl group for enhanced electronic modulation .
- Key Differences :
Physicochemical and Spectral Properties
Antimicrobial and Anticancer Activity
- Thiazole Derivatives: Compound 10c (thiazolyl-ethylidene hydrazino-thiazole) showed IC₅₀ = 4.2 µM against HepG-2 cells, outperforming cisplatin. Pyridazine’s planar structure may enhance DNA intercalation .
Corrosion Inhibition
- Thiosemicarbazides (MBHC and PHC) : DFT studies revealed ΔE (HOMO-LUMO gap) = 3.8 eV for MBHC, correlating with corrosion inhibition efficiency. Pyridazine’s electron deficiency may improve adsorption on metal surfaces .
Biological Activity
2-(Pyridazin-4-ylmethylene)hydrazinecarbothioamide is a compound belonging to the class of hydrazinecarbothioamides, which are known for their diverse biological activities, particularly in anticancer research. This article reviews the biological activity of this compound, focusing on its synthesis, cytotoxicity, mechanisms of action, and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves the reaction of pyridazine derivatives with hydrazinecarbothioamide. The synthetic pathway often includes the following steps:
- Formation of the Hydrazone : The initial step involves the condensation of pyridazine with hydrazinecarbothioamide to form the hydrazone derivative.
- Purification : The product is purified using recrystallization or chromatography techniques to ensure high purity for biological testing.
Cytotoxicity
The cytotoxic effects of this compound have been evaluated against various cancer cell lines. Notably, studies have shown that this compound exhibits significant antiproliferative activity:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 1.7 - 9.6 |
| HepG-2 (Liver Cancer) | 0.14 - 0.32 |
| HeLa (Cervical Cancer) | 5.2 - 13.5 |
These values indicate that the compound has a stronger cytotoxic effect compared to standard chemotherapeutic agents like cisplatin, which has an IC50 range of 5.2 - 13.5 µM against similar cell lines .
The mechanisms underlying the anticancer activity of this compound include:
- Induction of Apoptosis : The compound promotes apoptosis in cancer cells by activating caspase pathways and increasing reactive oxygen species (ROS) levels, leading to cell cycle arrest .
- Cell Cycle Arrest : Studies indicate that treatment with this compound results in G1 phase arrest, which is associated with the downregulation of cyclins and cyclin-dependent kinases (CDKs) .
- Interaction with Proteins : The binding affinity to human serum albumin (HSA) suggests a static quenching mechanism that alters the microenvironment of aromatic residues in proteins, enhancing its bioavailability and efficacy .
Case Studies
Recent research has highlighted several case studies illustrating the effectiveness of this compound in various cancer models:
- Study on HepG-2 Cells : This study demonstrated that the compound significantly inhibited cell proliferation and induced apoptosis through ROS generation and caspase activation .
- MCF-7 Cell Line Evaluation : In MCF-7 cells, treatment with this hydrazinecarbothioamide resulted in a notable decrease in cell viability, showcasing its potential as a therapeutic agent against breast cancer .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
